10-Methylacridinium methyl sulfate
Overview
Description
Preparation Methods
10-Methylacridinium methyl sulfate can be synthesized through the methylation of acridine using dimethyl sulfate . The reaction typically involves the following steps:
Reaction of Acridine with Dimethyl Sulfate: Acridine is reacted with dimethyl sulfate in the presence of a suitable solvent, such as dichloromethane or chloroform.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
10-Methylacridinium methyl sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Scientific Research Applications
10-Methylacridinium methyl sulfate has a wide range of applications in scientific research :
Chemistry: It is used as a photo-redox catalyst due to its ability to generate a long-lived electron-transfer state.
Biology: The compound is used in chemiluminescence assays for detecting various biological molecules.
Industry: The compound is used in the development of solid catalysts and other industrial applications.
Mechanism of Action
The mechanism of action of 10-Methylacridinium methyl sulfate involves its ability to undergo oxidation and reduction reactions, leading to the formation of electronically excited states . These excited states can emit light, making the compound useful in chemiluminescence assays . The molecular targets and pathways involved in these reactions include the interaction of the compound with oxidizing and reducing agents, leading to the formation of excited acridinones .
Comparison with Similar Compounds
10-Methylacridinium methyl sulfate can be compared with other similar compounds, such as 9,10-dimethylacridinium methyl sulfate . Some key differences include:
Chemical Structure: While this compound has a single methyl group on the nitrogen atom, 9,10-dimethylacridinium methyl sulfate has two methyl groups.
Similar compounds include:
Properties
IUPAC Name |
10-methylacridin-10-ium;methyl sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N.CH4O4S/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;1-5-6(2,3)4/h2-10H,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOXVUAOBKXFHG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.COS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978432 | |
Record name | 10-Methylacridin-10-ium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6277-44-7 | |
Record name | NSC35021 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-Methylacridin-10-ium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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